PD-161570

Catalog No.
S538807
CAS No.
192705-80-9
M.F
C26H35Cl2N7O
M. Wt
532.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-161570

CAS Number

192705-80-9

Product Name

PD-161570

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C26H35Cl2N7O

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea, PD 161570, PD-161570

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Description

The exact mass of the compound 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea is 531.228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Source

[1]

PD-161570 acts as a selective inhibitor for FGFRs. Studies have shown that it potently inhibits FGFR1, FGFR2, and FGFR3, with lesser activity against other kinases [2]. This selective inhibition makes PD-161570 a valuable research tool for investigating the role of FGFR signaling in various biological processes and disease development.

Source

[2] Neither a freely available source nor one with a DOI was found for this specific point.

Potential Applications in Scientific Research

Due to its selective FGFR inhibitory activity, PD-161570 holds promise for several scientific research applications:

  • Cancer research: FGFR dysregulation is associated with various cancers. PD-161570 can be used to study the role of FGFR signaling in cancer development and progression. It can also serve as a potential therapeutic agent for cancers driven by aberrant FGFR activity [3].

Source

[3] Neither a freely available source nor one with a DOI was found for this specific point.

  • Understanding developmental biology

    FGFRs play a crucial role in embryonic development. PD-161570 can be used to dissect the specific contributions of different FGFRs to developmental processes.

  • Disease modeling

    Mutations in FGFRs are linked to several skeletal dysplasias and Apert syndrome. PD-161570 can be employed to model these diseases in cell culture and animal models, aiding in the development of new therapeutic strategies.

  • Target identification

    Since PD-161570 binds specifically to FGFRs, it can be used to identify downstream signaling pathways activated by these receptors. This information can be crucial for developing more targeted therapies for FGFR-related diseases.

PD-161570 is a selective inhibitor of fibroblast growth factor receptor 1, commonly referred to as FGFR1. This compound is characterized by its ability to inhibit the phosphorylation of FGFR1, which is crucial for its activation and subsequent signaling pathways. The compound has a chemical structure that allows it to bind effectively to the ATP-binding site of the receptor, thereby blocking its activity. PD-161570 has been investigated for its potential therapeutic applications in various cancers and other diseases associated with aberrant FGFR signaling.

The primary chemical reaction involving PD-161570 is its interaction with FGFR1, where it competes with ATP for binding to the receptor's active site. This competitive inhibition results in the suppression of receptor phosphorylation, which is a critical step in the signaling cascade initiated by fibroblast growth factors. The inhibition of this pathway can lead to reduced cell proliferation and survival in cancer cells that are dependent on FGFR signaling.

PD-161570 exhibits significant biological activity as an FGFR1 inhibitor. Its inhibitory effects have been demonstrated in various cell lines, notably human ovarian carcinoma cells and Sf9 insect cells expressing human FGFR1. The compound has shown IC50 values of approximately 40 nM for FGFR1, indicating potent inhibition compared to higher IC50 values for other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor, which are around 262 nM and 3700 nM respectively . This specificity makes PD-161570 a valuable tool for studying FGFR-related pathways and their roles in cancer biology.

The synthesis of PD-161570 involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. Although specific synthetic routes are proprietary or not fully disclosed in public literature, general methods may involve:

  • Formation of Naphthyridine Derivatives: Starting from suitable precursors, naphthyridine rings are constructed through cyclization reactions.
  • Functional Group Modifications: Subsequent steps may include the introduction of methoxy groups and other substituents that enhance potency and selectivity.
  • Purification: Final products are purified using techniques such as chromatography to achieve the desired purity levels necessary for biological testing.

PD-161570 has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit FGFR signaling, it is being explored as a treatment option for tumors that exhibit overactive FGFR pathways.
  • Research Tool: It serves as a valuable reagent in biochemical studies aimed at understanding FGFR signaling mechanisms and their implications in various diseases.
  • Drug Development: PD-161570's profile may contribute to the development of new therapeutics targeting FGFR-related conditions.

Interaction studies involving PD-161570 have focused on its binding affinity and selectivity towards FGFR1 compared to other tyrosine kinases. These studies demonstrate that PD-161570 effectively inhibits the phosphorylation of FGFR1 while having minimal impact on other receptors such as platelet-derived growth factor receptor and epidermal growth factor receptor. This selectivity is crucial for minimizing off-target effects in therapeutic contexts .

Several compounds share structural or functional similarities with PD-161570, including:

Compound NameTarget ReceptorIC50 (nM)Unique Characteristics
TAK-165FGFR1~30Broad-spectrum kinase inhibitor
MubritinibEGFR~40Dual-action against both EGFR and FGFR
AZD4547FGFR1~50Selective for FGFR1 with clinical applications

Uniqueness of PD-161570: While many compounds target fibroblast growth factor receptors, PD-161570's high selectivity and potency towards FGFR1 make it particularly unique among its peers. Its lower IC50 values indicate stronger inhibitory potential on this specific receptor compared to others.

PD-161570 is a white to off-white crystalline powder with a melting point of 157°C. It is soluble in dimethyl sulfoxide (DMSO; 33.33 mg/mL) and ethanol (100 mM). The compound exhibits stability under inert gas storage but is sensitive to air and heat.

Table 2: Physicochemical profile

PropertyValueSource
Melting Point157°C
Solubility (DMSO)33.33 mg/mL (62.59 mM)
LogP (Predicted)~3.5
pKa (Predicted)9.82 (basic)

Synthetic Pathways and Optimization

PD-161570 is synthesized through a multi-step process involving:

  • Core Formation: Construction of the pyrido[2,3-d]pyrimidine scaffold via cyclization reactions.
  • Substituent Introduction:
    • Attachment of the 2,6-dichlorophenyl group at position 6.
    • Addition of the 4-(diethylamino)butylamine side chain at position 2.
  • Urea Linkage: Coupling of the tert-butyl urea moiety at position 7.

Optimization Insights:

  • Replacement of the 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl group improved selectivity for fibroblast growth factor receptor (FGFR) over platelet-derived growth factor receptor (PDGFR).
  • Introduction of a hydrophilic side chain enhanced bioavailability in preclinical models.

Analytical Characterization Methods

PD-161570 is rigorously characterized using:

1. High-Performance Liquid Chromatography (HPLC)

  • Purity assessment: ≥98% (TCI Chemicals, MedChemExpress).
  • Method: Reverse-phase C18 column, acetonitrile/water gradient.

2. Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$-NMR: Confirms proton environments of the pyrido[2,3-d]pyrimidine core and substituents.
  • $$ ^{13}\text{C} $$-NMR: Validates carbon skeleton and functional groups.

3. Mass Spectrometry (MS)

  • High-Resolution MS: Exact mass confirmation ($$ m/z $$ 532.51).

Table 3: Analytical techniques and purposes

TechniquePurposeExample Data
HPLCPurity verification98.0–98.5% purity
$$ ^1\text{H} $$-NMRStructural elucidationδ 1.2–1.4 (t, diethyl group)
HRMSMolecular weight confirmation[M+H]$$ ^+ $$ 533.32

Fibroblast Growth Factor Receptor 1 Inhibition Kinetics (Inhibitory Concentration Fifty/Inhibition Constant Values)

PD-161570 demonstrates potent inhibitory activity against Fibroblast Growth Factor Receptor 1 with well-characterized kinetic parameters. The compound exhibits an Inhibitory Concentration Fifty value of 39.9 nanomolar and an Inhibition Constant value of 42 nanomolar against Fibroblast Growth Factor Receptor 1 [1] [2] [3]. These kinetic measurements indicate high-affinity binding to the receptor, establishing PD-161570 as a potent Fibroblast Growth Factor Receptor 1 inhibitor.

The autophosphorylation of Fibroblast Growth Factor Receptor 1 is inhibited by PD-161570 with an Inhibitory Concentration Fifty value of 622 nanomolar [4] [1] [5] [6]. This represents approximately a 15-fold reduction in potency compared to the direct enzyme inhibition, suggesting that cellular context and receptor activation states influence the compound's effectiveness. Additionally, PD-161570 inhibits Fibroblast Growth Factor-1 receptor phosphorylation with an identical Inhibitory Concentration Fifty value of 622 nanomolar [4] [1] [5] [6].

Selectivity Against Platelet-Derived Growth Factor Receptor Beta and Epidermal Growth Factor Receptor

PD-161570 exhibits moderate selectivity for Fibroblast Growth Factor Receptor 1 over other receptor tyrosine kinases. Against Platelet-Derived Growth Factor Receptor Beta, the compound demonstrates an Inhibitory Concentration Fifty value of 262 nanomolar, representing approximately 6.6-fold selectivity in favor of Fibroblast Growth Factor Receptor 1 [1] [2] [3]. The broader Platelet-Derived Growth Factor Receptor family shows inhibition with an Inhibitory Concentration Fifty value of 310 nanomolar, corresponding to 7.8-fold selectivity [4] [1] [5] [6].

Selectivity against Epidermal Growth Factor Receptor varies significantly across different sources, with reported Inhibitory Concentration Fifty values ranging from 240 nanomolar to 3.7 micromolar [1] [2] [3] [5] [6]. The lower value suggests 6-fold selectivity, while the higher value indicates 92.7-fold selectivity for Fibroblast Growth Factor Receptor 1. This discrepancy may reflect differences in experimental conditions or assay methodologies.

The compound also inhibits c-Src tyrosine kinase with an Inhibitory Concentration Fifty value of 44 nanomolar, demonstrating minimal selectivity (1.1-fold) over Fibroblast Growth Factor Receptor 1 [1] [2] [3]. This lack of selectivity against c-Src indicates that PD-161570 may affect multiple tyrosine kinase signaling pathways simultaneously.

Target KinaseIC₅₀ ValueSelectivity vs FGFR1References
FGFR139.9 nM1.0 (reference) [1] [2] [3]
FGFR1 (Ki)42 nM1.0 (reference) [1] [2] [3]
PDGFRβ262 nM6.6-fold [1] [2] [3]
PDGFR310 nM7.8-fold [4] [1] [5] [6]
EGFR240 nM - 3.7 μM6.0-92.7-fold [1] [2] [3]
c-Src44 nM1.1-fold [1] [2] [3]

Adenosine Triphosphate-Competitive Binding Mode Analysis

PD-161570 functions as an Adenosine Triphosphate-competitive inhibitor, directly competing with Adenosine Triphosphate for binding to the kinase active site [1] [2] [3] [7]. This competitive inhibition mechanism indicates that PD-161570 binds to the same pocket normally occupied by Adenosine Triphosphate during the phosphoryl transfer reaction.

The pyrido[2,3-d]pyrimidine core structure of PD-161570 is designed to mimic key interactions made by Adenosine Triphosphate within the kinase active site. Molecular modeling studies suggest that the pyrido[2,3-d]pyrimidine template adopts a hydrogen-bonding pattern similar to other Adenosine Triphosphate-competitive kinase inhibitors [8]. The 6-aryl substituent of the heterocycle positions deep within the binding cleft in a pocket not typically utilized by Adenosine Triphosphate, contributing to both high-affinity binding and receptor selectivity.

The 2-(dialkylamino)alkylamino substituent and 7-urea functionality of PD-161570 extend toward the entrance of the binding cleft, making contact with residues in the hinge region between the two kinase lobes [8]. This binding mode allows for considerable structural variability while maintaining potent inhibitory activity.

Conformational Effects on Receptor Autophosphorylation

PD-161570 significantly impacts the autophosphorylation process of Fibroblast Growth Factor Receptor 1, which is a critical step in receptor activation and signal transduction. The compound suppresses constitutive phosphorylation of the Fibroblast Growth Factor-1 receptor in both human ovarian carcinoma cells and Sf9 insect cells overexpressing the human Fibroblast Growth Factor-1 receptor [9].

Fibroblast Growth Factor Receptor 1 autophosphorylation occurs through a precisely ordered three-stage process [10]. First-stage autophosphorylation of an activation loop tyrosine leads to 50- to 100-fold stimulation of kinase activity. Second-stage phosphorylation of three additional tyrosine residues creates binding sites for signaling molecules. Finally, third-stage phosphorylation of a second activation loop tyrosine provides an additional 10-fold stimulation of catalytic activity.

By inhibiting this autophosphorylation cascade, PD-161570 prevents the conformational changes necessary for full receptor activation. The compound's Inhibitory Concentration Fifty value of 622 nanomolar for Fibroblast Growth Factor Receptor 1 autophosphorylation demonstrates its ability to disrupt this critical regulatory mechanism [4] [1] [5] [6]. The inhibition of autophosphorylation ultimately blocks downstream signaling events and cellular responses mediated by Fibroblast Growth Factor Receptor 1.

Cross-Talk with Bone Morphogenetic Protein/Transforming Growth Factor-Beta Signaling Pathways

PD-161570 functions as a dual inhibitor of both Bone Morphogenetic Protein and Transforming Growth Factor-Beta signaling pathways [11]. This cross-pathway inhibition was demonstrated through luciferase reporter assays, where PD-161570 inhibited both BRE-Luc (Bone Morphogenetic Protein-specific luciferase reporter construct) and CAGA-Luc (Transforming Growth Factor-Beta-responsive luciferase reporter construct).

The dual inhibition of these pathways represents a significant mechanism through which PD-161570 exerts its biological effects. Both Bone Morphogenetic Protein and Transforming Growth Factor-Beta signaling are crucial for chondrogenesis and endochondral ossification processes [11]. The compound's ability to simultaneously target both pathways at similar concentration ranges makes it particularly effective in suppressing enhanced chondrogenesis in pathological conditions.

This cross-talk inhibition is particularly relevant in the context of fibrodysplasia ossificans progressiva, where aberrant Bone Morphogenetic Protein signaling leads to ectopic bone formation. PD-161570's mechanism of action contributes to the suppression of chondrogenesis in patient-derived induced mesenchymal stromal cells by blocking both the primary Bone Morphogenetic Protein pathway and the interconnected Transforming Growth Factor-Beta signaling network [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

531.2280142 g/mol

Monoisotopic Mass

531.2280142 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-TERT-BUTYL-3-[6-(2,6-DICHLOROPHENYL)-2-[[4-(DIETHYLAMINO)BUTYL]AMINO]PYRIDO[2,3-D]PYRIMIDIN-7-YL]UREA

Dates

Modify: 2023-08-15
1: Batley BL, Doherty AM, Hamby JM, Lu GH, Keller P, Dahring TK, Hwang O,
2: Saksena S, Priyamvada S, Kumar A, Akhtar M, Soni V, Anbazhagan AN, Alakkam A,
3: Wolfe A, O'Clair B, Groppi VE, McEwen DP. Pharmacologic characterization of a
4: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G,
5: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major

Explore Compound Types